6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole
CAS No.:
Cat. No.: VC18113629
Molecular Formula: C9H7BrF3N
Molecular Weight: 266.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrF3N |
|---|---|
| Molecular Weight | 266.06 g/mol |
| IUPAC Name | 6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C9H7BrF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-2,4,8,14H,3H2 |
| Standard InChI Key | OOWKRVRVCZKHAE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=C1C=CC(=C2)Br)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole (C₉H₇BrF₃N) features a bicyclic framework comprising a benzene ring fused to a pyrrole ring, with partial saturation at the 2,3-positions (Figure 1). The bromine substituent at C6 and the electron-withdrawing trifluoromethyl group at C2 create distinct electronic effects, influencing its reactivity and intermolecular interactions.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 266.06 g/mol | |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| Solubility | Limited in polar solvents | |
| LogP (Partition Coefficient) | Estimated 3.2 (high lipophilicity) | Calculated |
The compound’s lipophilicity, inferred from its trifluoromethyl and bromine groups, suggests favorable membrane permeability, a critical factor in drug design.
Synthetic Routes and Optimization
Friedel-Crafts Acylation and Halogenation
A patented method for analogous 6-bromoindole derivatives involves Friedel-Crafts acylation using oxalyl chloride and aluminum chloride, followed by amidation and reduction (Figure 2) . For 6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole, direct trifluoromethylation via Ullmann coupling or radical pathways may be employed, though specific protocols remain proprietary.
Table 2: Comparative Synthesis Strategies
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, oxalyl chloride, CH₂Cl₂ | 85–90 |
| Trifluoromethylation | CuI, CF₃I, DMF, 100°C | 60–70 |
| Boron Tribromide Cleavage | BBr₃, CH₂Cl₂, −78°C | 75–80 |
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are standard purification methods . Nuclear magnetic resonance (NMR) spectra typically show characteristic signals: δ 7.4–7.6 ppm (aromatic H), δ 3.2–3.5 ppm (methylene H), and δ −60 to −70 ppm (¹⁹F NMR for CF₃).
Biological Activities and Mechanistic Insights
Anticancer Screening
Preliminary assays indicate apoptosis induction in MCF-7 breast cancer cells (IC₅₀: 12.3 µM) through caspase-3 activation and mitochondrial membrane depolarization. Comparative studies suggest that bromine at C6 improves DNA intercalation compared to chloro or fluoro analogs.
Recent Advancements and Future Directions
Catalytic Asymmetric Synthesis
Recent breakthroughs in palladium-catalyzed C–H functionalization enable enantioselective synthesis of dihydroindoles, offering routes to chiral derivatives for neurological drug candidates.
Environmental Impact Mitigation
Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce waste generation during large-scale production.
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